6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
6-[5-(4-chlorophenyl)pyrimidin-2-yl]oxy-2-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O2/c21-16-8-6-14(7-9-16)15-12-22-20(23-13-15)27-18-10-11-19(26)25(24-18)17-4-2-1-3-5-17/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMZILZIWVKVSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC(=N2)OC3=NC=C(C=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the 5-(4-chlorophenyl)-2-pyrimidinyl intermediate. This can be achieved through the reaction of 4-chlorobenzaldehyde with guanidine in the presence of a base, followed by cyclization.
Coupling with Phenylpyridazinone: The pyrimidinyl intermediate is then coupled with 2-phenyl-3(2H)-pyridazinone. This step often requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Final Cyclization and Purification: The final step involves cyclization to form the desired compound, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced phenylpyridazinone derivatives.
Substitution: Formation of substituted phenylpyridazinone derivatives with various functional groups.
Scientific Research Applications
6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. This compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: Interact with cellular receptors, altering signal transduction pathways.
Affect Gene Expression: Influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The biological activity of pyridazinones is highly dependent on substituents at positions 2, 4, and 4. Below is a comparative analysis of key analogues:
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups: The 4-chlorophenyl (4-ClPh) moiety, present in the target compound and others (e.g., Compound 2g, ), is associated with improved activity due to increased hydrophobicity and membrane permeability .
Position 2 Substituents :
Chemical and Spectral Data Comparison
- IR Spectroscopy: The target compound’s C=O stretch (pyridazinone core) is expected near 1620–1712 cm⁻¹, similar to analogs like 10d (1712 cm⁻¹) and 10g (1618 cm⁻¹) . Pyrimidinyl C-O-C vibrations (~1250 cm⁻¹) may further distinguish it from non-ether derivatives.
NMR Analysis :
- The 4-ClPh group typically shows aromatic protons as doublets near δ 7.4–7.6 ppm (1H NMR) and carbons at δ 128–135 ppm (13C NMR), consistent with analogs like 10a .
Biological Activity
6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone, with the CAS number 1618644-29-3, is a compound of interest due to its diverse biological activities. This pyridazinone derivative is characterized by a complex structure that includes a pyrimidine and a chlorophenyl moiety, which are known to influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 376.8 g/mol. The chemical structure is illustrated below:
| Structure | Description |
|---|---|
| Chemical Structure | Contains a pyridazinone core with substituents that may enhance its biological activity. |
Pyridazinones, including this compound, often exhibit their biological effects through various mechanisms, such as:
- Inhibition of Enzymes : Many pyridazinones act as inhibitors for key enzymes like cyclooxygenases (COX), which are involved in inflammatory processes. For instance, studies have shown that related compounds can inhibit COX-1 and COX-2 effectively, leading to analgesic and anti-inflammatory effects .
- Modulation of Receptors : The presence of specific substituents can allow these compounds to interact with various biological receptors, potentially leading to therapeutic effects in conditions like hypertension and pain management .
Biological Activities
Research has revealed several notable biological activities associated with this compound:
- Anti-inflammatory Effects : Similar derivatives have demonstrated significant anti-inflammatory properties in animal models. Compounds structurally related to this pyridazinone have inhibited inflammation without causing gastric lesions .
- Analgesic Properties : The analgesic activity of pyridazinones is attributed to their ability to inhibit pain pathways mediated by COX enzymes .
- Antimicrobial Activity : Pyridazine derivatives have shown promise as antimicrobial agents, indicating potential applications in treating infections .
Study 1: Inhibition of Cyclooxygenases
In a study focusing on pyridazinone derivatives, compounds were synthesized and tested for their ability to inhibit COX enzymes. The results indicated that certain derivatives exhibited up to 61% inhibition of COX-1 at a concentration of 10 µM, demonstrating their potential as anti-inflammatory agents .
Study 2: Analgesic and Anti-inflammatory Testing
Another study evaluated the analgesic and anti-inflammatory effects of synthesized pyridazinones using the p-benzoquinone-induced writhing test and carrageenan-induced edema model. The tested compounds showed significant pain relief and reduced swelling in animal models, confirming their therapeutic potential .
Summary of Findings
The biological activity of this compound is promising due to its multifaceted mechanisms of action and therapeutic applications. The following table summarizes key findings regarding its biological activities:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyridazinone cores are often functionalized using halogenated intermediates (e.g., 4-chlorophenyl derivatives) under basic conditions (e.g., NaOH in dichloromethane) . Purification typically involves column chromatography or recrystallization. Purity (>99%) is achieved through iterative solvent washing (e.g., ethyl acetate/hexane) and spectroscopic validation (HPLC, NMR) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assigns aromatic protons (δ 7.2–8.5 ppm for pyrimidinyl and phenyl groups) and confirms substitution patterns .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects fragmentation patterns.
- IR Spectroscopy : Identifies carbonyl stretches (~1650–1700 cm⁻¹ for pyridazinone) and C-O-C linkages (~1250 cm⁻¹) .
Q. How can researchers design in vitro assays to screen for biological activity (e.g., antiplatelet or cardiotonic effects)?
- Methodological Answer :
- Platelet Aggregation Assays : Use ADP/collagen-induced aggregation in platelet-rich plasma, comparing IC50 values to reference compounds (e.g., aspirin) .
- Cardiotonic Activity : Measure Ca²⁺ sensitization in isolated cardiomyocytes or myocardial strips, with levosimendan as a positive control .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity?
- Methodological Answer :
- Systematic SAR Studies : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess effects on potency .
- Computational Modeling : Use molecular docking (e.g., AutoDock) to predict binding affinities to targets like PDE3 or thrombin receptors .
- Example Data :
| Substituent | IC50 (Platelet Aggregation) | LogP |
|---|---|---|
| 4-Cl | 12 µM | 3.2 |
| 4-NO₂ | 8 µM | 2.8 |
| 4-OCH3 | 25 µM | 3.5 |
Q. What experimental frameworks are recommended for studying environmental fate and biodegradation?
- Methodological Answer :
- Abiotic Degradation : Conduct hydrolysis/photolysis studies under varying pH and UV light, monitoring degradation via LC-MS .
- Biotic Transformation : Use OECD 301D respirometry to assess microbial mineralization in soil/water systems .
Q. How can contradictory data on biological activity (e.g., conflicting IC50 values) be resolved?
- Methodological Answer :
- Replicate Assays : Use standardized protocols (e.g., same platelet donors, buffer pH) to minimize variability .
- Analytical Cross-Validation : Confirm compound stability during assays via parallel HPLC analysis .
Q. What computational tools are effective for predicting metabolic pathways?
- Methodological Answer :
- CYP450 Metabolism : Use Schrödinger’s MetaSite to identify likely oxidation sites (e.g., pyridazinone ring or chlorophenyl group) .
- ADME Prediction : SwissADME or pkCSM to estimate bioavailability and clearance .
Q. What challenges arise during scale-up synthesis, and how are they mitigated?
- Methodological Answer :
- Reaction Optimization : Replace volatile solvents (e.g., DCM) with greener alternatives (e.g., ethanol/water mixtures) .
- Purification Scaling : Transition from column chromatography to fractional crystallization or continuous flow systems .
Methodological Notes
- Controlled Experiments : Use randomized block designs (e.g., split-split plots for multi-variable studies) to account for variables like temperature or catalyst batches .
- Data Validation : Cross-reference spectral data with literature (e.g., Journal of Medicinal Chemistry standards) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
